Cas no 921786-63-2 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and an indole-based scaffold. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where sulfonamide moieties exhibit binding affinity. The presence of the fluorine atom enhances metabolic stability and lipophilicity, while the ethyl-substituted indole core contributes to structural diversity. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of biologically active molecules. The compound is typically characterized by high purity and consistent performance in research applications.
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide structure
921786-63-2 structure
Product Name:N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
CAS No:921786-63-2
MF:C16H15FN2O3S
MW:334.365306138992
CID:6022185
PubChem ID:20933278
Update Time:2025-06-07

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
    • Benzenesulfonamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-indol-5-yl)-4-fluoro-
    • 921786-63-2
    • AKOS001997039
    • CCG-176612
    • F2256-0015
    • N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide
    • N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide
    • Inchi: 1S/C16H15FN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3
    • InChI Key: PCUYPEBSVOLLEU-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CC(=O)N3CC)(=O)=O)=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 334.07874168g/mol
  • Monoisotopic Mass: 334.07874168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.410±0.06 g/cm3(Predicted)
  • Boiling Point: 570.6±60.0 °C(Predicted)
  • pka: 8.52±0.20(Predicted)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2256-0015-2μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2256-0015-5μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2256-0015-10μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2256-0015-20μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2256-0015-1mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2256-0015-2mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2256-0015-3mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2256-0015-4mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2256-0015-5mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2256-0015-10mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
921786-63-2 90%+
10mg
$79.0 2023-05-16

Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide: A Comprehensive Overview

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide (CAS No. 921786-63-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, which include a fluorinated benzene ring and an indole derivative. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various biomedical research and drug development initiatives.

The chemical structure of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is defined by its molecular formula C16H14FNO4S. The presence of the fluorine atom on the benzene ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The indole moiety, on the other hand, is known for its biological activity and has been extensively studied in the context of various diseases, including cancer and neurodegenerative disorders.

Recent studies have highlighted the potential of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. The ability to selectively target these enzymes without affecting other cellular processes makes it a valuable tool in the development of targeted therapies.

In addition to its enzymatic inhibition properties, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide has shown promise in preclinical studies for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have indicated that this compound can modulate the expression of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as a therapeutic agent for these conditions.

The pharmacokinetic properties of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide have also been investigated to ensure its suitability for clinical applications. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life, which supports its use in chronic treatment regimens. Furthermore, it exhibits low toxicity in animal models, making it a safe candidate for further clinical evaluation.

The structural versatility of N-(1-ethyl-2-oxyo-o,d-dihydro-iH-indol--yl)-4-fluorobenzene-i-sulfonamide allows for the synthesis of various derivatives through chemical modifications. These derivatives can be tailored to enhance specific pharmacological properties or to address particular therapeutic needs. For example, substituting different functional groups on the indole or benzene ring can alter the compound's binding affinity to target proteins or improve its solubility and bioavailability.

In conclusion, N-(1-Ethyl--oxo-o,d-dihydro-iH-indol--yl)-4-fluorobenzene-i-sulfonamide (CAS No. 921786--) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Its potential as an inhibitor of tyrosine kinases and anti-inflammatory agent makes it a promising candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its therapeutic applications and optimize its properties for clinical use.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk